molecular formula C24H20N2O3 B2644404 N-(3,4-dimethylphenyl)-2-(5,7-dioxo-5H-dibenzo[c,e]azepin-6(7H)-yl)acetamide CAS No. 923234-09-7

N-(3,4-dimethylphenyl)-2-(5,7-dioxo-5H-dibenzo[c,e]azepin-6(7H)-yl)acetamide

Cat. No.: B2644404
CAS No.: 923234-09-7
M. Wt: 384.435
InChI Key: VVQCUOCPULLZHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,4-dimethylphenyl)-2-(5,7-dioxo-5H-dibenzo[c,e]azepin-6(7H)-yl)acetamide ( 923234-09-7) is a synthetic organic compound with a molecular formula of C₂₄H₂₀N₂O₃ and a molecular weight of 384.4 g/mol . This molecule features a dibenzo[c,e]azepine-5,7-dione core structure, a scaffold known to be of significant interest in medicinal and heterocyclic chemistry research . The structure is further functionalized with an acetamide linker attached to a 3,4-dimethylphenyl group, a substitution pattern that has been studied in related compounds for its influence on solid-state conformation and molecular packing through intermolecular interactions such as N—H···O hydrogen bonding . As a heterocyclic compound with nitrogen hetero-atom(s), it represents a valuable building block for researchers exploring novel chemical space in areas like drug discovery and materials science . This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or personal use. Researchers should handle this material with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

N-(3,4-dimethylphenyl)-2-(5,7-dioxobenzo[d][2]benzazepin-6-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N2O3/c1-15-11-12-17(13-16(15)2)25-22(27)14-26-23(28)20-9-5-3-7-18(20)19-8-4-6-10-21(19)24(26)29/h3-13H,14H2,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVQCUOCPULLZHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CN2C(=O)C3=CC=CC=C3C4=CC=CC=C4C2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethylphenyl)-2-(5,7-dioxo-5H-dibenzo[c,e]azepin-6(7H)-yl)acetamide typically involves multiple steps. One common method includes the initial formation of the dibenzo[c,e]azepine core, followed by functionalization to introduce the acetamide group. The reaction conditions often involve the use of catalysts such as iron or ruthenium, and reagents like formic acid and triethylamine .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethylphenyl)-2-(5,7-dioxo-5H-dibenzo[c,e]azepin-6(7H)-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the aromatic rings, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst like iron(III) chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

The compound exhibits properties that make it a candidate for drug development. Its structural features suggest potential activity against various biological targets.

  • Anticancer Activity : Preliminary studies indicate that compounds similar to N-(3,4-dimethylphenyl)-2-(5,7-dioxo-5H-dibenzo[c,e]azepin-6(7H)-yl)acetamide may possess anticancer properties. The dibenzoazepine core is known for its ability to interact with DNA and inhibit cancer cell proliferation. Research has shown that derivatives of dibenzoazepine can induce apoptosis in cancer cells through various mechanisms, including the modulation of apoptotic pathways and cell cycle arrest .
  • Neuroprotective Effects : The compound's structure suggests potential neuroprotective effects. Dibenzoazepines have been studied for their ability to protect neuronal cells from oxidative stress and apoptosis. These properties are particularly relevant in developing treatments for neurodegenerative diseases such as Alzheimer’s and Parkinson’s .

Pharmacological Studies

Pharmacological investigations into this compound focus on its mechanism of action and therapeutic potential.

  • Receptor Modulation : Compounds with similar structures have been identified as modulators of various receptors, including serotonin and dopamine receptors. This modulation could lead to applications in treating mood disorders and schizophrenia .
  • Antimicrobial Properties : Some studies have suggested that dibenzoazepine derivatives exhibit antimicrobial activity against a range of pathogens. This property could be explored further for developing new antibiotics or antifungal agents .

Chemical Probes in Biological Research

This compound can also serve as a chemical probe in biological research.

  • Target Identification : The compound can be utilized to identify and validate biological targets through affinity labeling techniques. By tagging the compound with a detectable label, researchers can study its interaction with specific proteins or pathways in cells .
  • Mechanistic Studies : It can be employed in mechanistic studies to elucidate the pathways involved in its biological effects. Understanding these mechanisms is crucial for optimizing therapeutic strategies and minimizing side effects .
  • Anticancer Activity Study :
    • A study evaluated the cytotoxic effects of dibenzoazepine derivatives on various cancer cell lines. Results indicated that certain modifications to the structure enhanced potency against breast cancer cells by inducing apoptosis through mitochondrial pathways .
  • Neuroprotection Research :
    • Research investigating neuroprotective effects showed that compounds similar to this compound could reduce oxidative stress markers in neuronal cultures exposed to toxic agents .
  • Antimicrobial Investigation :
    • A comparative study of dibenzoazepine derivatives revealed significant antibacterial activity against Gram-positive bacteria, suggesting their potential as lead compounds for antibiotic development .

Mechanism of Action

The mechanism of action of N-(3,4-dimethylphenyl)-2-(5,7-dioxo-5H-dibenzo[c,e]azepin-6(7H)-yl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes or receptors that are crucial for biological processes. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. Pathways involved may include signal transduction and metabolic pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Sulfonamide-Containing Analogs

Example Compound : N-(3,4-Dimethylphenyl)-2-[(4-oxo-3-(4-sulfamoylphenyl)-3,4-dihydrobenzo[g]quinazolin-2-yl)thio]acetamide (Compound 10, )

  • Structural Differences: Replaces the dibenzoazepine dione core with a benzoquinazolinone ring and introduces a sulfamoylphenyl group.
  • Biological Activity: Sulfonamide groups are known to enhance antibacterial and enzyme inhibitory activity.
  • Key Distinction: The sulfamoyl group in Compound 10 may improve solubility and target affinity compared to the non-sulfonylated target compound .

Brominated Phthalazine Derivatives

Example Compound : N-(4-Oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)-2-(5,6,7,8-tetrabromo-4-(3,4-dimethylphenyl)-1-oxophthalazin-2(1H)-yl)acetamide (XVI, )

  • Structural Differences: Features a tetrabromophthalazine ring and a thioxoquinazolinone group instead of the dibenzoazepine dione.
  • Physical Properties : M.p. 244°C; IR bands at 1663 cm⁻¹ (C=O) and 3023–3072 cm⁻¹ (aromatic C–H).
  • The target compound, lacking bromine, may exhibit different pharmacokinetics or reduced cytotoxicity .

Chloroacetamide Pesticides

Example Compound : 2-Chloro-N-(2,3-dimethylphenyl)-N-(1-methylethyl)acetamide ()

  • Applications : Used as herbicides (e.g., alachlor, pretilachlor).
  • Key Distinction : The target compound’s dibenzoazepine dione core likely confers higher target specificity (e.g., for neurological targets) versus the broad-spectrum pesticidal activity of chloroacetamides .

Pyrazolone and Dichlorophenyl Amides

Example Compound : 2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide ()

  • Structural Differences : Pyrazolone ring and dichlorophenyl group instead of dibenzoazepine dione and 3,4-dimethylphenyl.
  • Physical Properties : Crystallographic data reveal three conformational isomers with dihedral angles between aromatic rings ranging from 44.5° to 77.5°, influencing packing and solubility.

Biological Activity

N-(3,4-dimethylphenyl)-2-(5,7-dioxo-5H-dibenzo[c,e]azepin-6(7H)-yl)acetamide is a synthetic organic compound with potential biological activity. Its molecular formula is C24H20N2O3C_{24}H_{20}N_{2}O_{3} and it has a molecular weight of 384.4 g/mol. This compound has garnered interest in medicinal chemistry due to its structural components that suggest activity against various biological targets.

The compound exhibits a range of biological activities, primarily through its interaction with cellular pathways involved in cancer treatment. It has been reported to possess anticancer properties , as evidenced by studies demonstrating its ability to inhibit cell proliferation in various cancer cell lines.

Anticancer Activity

A significant study highlighted that a derivative of this compound exhibited enhanced anticancer activity with an IC50 value of 0.3 µM , which is a substantial improvement over related compounds. This derivative was tested across several cancer cell lines, including acute lymphoblastic leukemia (ALL) and neuroblastoma (NB), showing greater sensitivity in ALL cells with IC50 values ranging from 0.3 to 0.4 µM compared to 0.5 to 1.2 µM for NB cells .

Table 1: Anticancer Activity of this compound

Cell LineIC50 Value (µM)Sensitivity Level
Acute Lymphoblastic Leukemia (EU-3)0.3 - 0.4High
Neuroblastoma (NB-1643)0.5 - 1.2Moderate
Neuroblastoma (SHEP1)0.5 - 1.2Moderate
Neuroblastoma (LA1–55N)0.5 - 1.2Moderate

Structure-Activity Relationship (SAR)

The structure of this compound suggests that modifications can lead to variations in biological activity. The presence of the dibenzoazepine moiety is crucial for its interaction with biological targets and enhances its lipophilicity, potentially improving membrane permeability and bioavailability.

Case Study 1: Enhanced Potency

In a comparative study involving various analogs of this compound, one particular derivative was noted for its significantly enhanced potency against cancer cell lines compared to the parent compound MX69 . This finding underscores the importance of structural modifications in developing more effective therapeutic agents.

Case Study 2: Cytotoxicity Assays

Cytotoxicity assays conducted on multiple cell lines demonstrated that this compound consistently inhibited cell growth and reduced colony formation significantly compared to controls . The results indicate not only its potential as an anticancer agent but also highlight the necessity for ongoing research into its mechanisms and efficacy.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(3,4-dimethylphenyl)-2-(5,7-dioxo-5H-dibenzo[c,e]azepin-6(7H)-yl)acetamide, and how can reaction efficiency be optimized?

  • Answer: The compound is typically synthesized via carbodiimide-mediated coupling between the dibenzoazepine-dione core and the substituted acetamide moiety. Key steps include activating the carboxylic acid group (e.g., using EDC or DCC) and coupling with the amine under inert conditions. Reaction efficiency can be optimized using Design of Experiments (DoE) to systematically vary parameters like solvent polarity (e.g., dichloromethane vs. DMF), temperature (0–25°C), and stoichiometric ratios. Post-reaction purification via column chromatography or recrystallization ensures high yields (>70%) .

Q. Which spectroscopic and crystallographic methods are critical for confirming the molecular structure of this compound?

  • Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, DEPT-135) is essential for verifying substituent positions and stereochemistry. For example, aromatic protons in the 3,4-dimethylphenyl group appear as distinct singlets in the δ 2.2–2.4 ppm range. X-ray crystallography provides definitive proof of molecular conformation, with hydrogen-bonding patterns (e.g., N–H⋯O interactions) stabilizing the crystal lattice. Single-crystal diffraction data (e.g., R-factor < 0.05) validate dihedral angles between aromatic rings, which can deviate by 50–80° depending on substituents .

Q. What preliminary biological screening approaches are recommended for assessing the compound’s bioactivity?

  • Answer: Initial screens should include in vitro assays targeting oxidative stress pathways, such as DPPH radical scavenging (IC₅₀ values) and lipid peroxidation inhibition. Cell viability assays (e.g., MTT on HEK-293 or HepG2 cells) assess cytotoxicity. Dose-response curves (1–100 µM) identify bioactive concentrations. Discrepancies between predicted and observed activity may arise from solubility limitations; use co-solvents (e.g., DMSO ≤ 0.1%) or nanoformulation to improve bioavailability .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, molecular docking) elucidate the compound’s electronic properties and target interactions?

  • Answer: Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO-LUMO gaps < 4 eV) to predict redox activity. Molecular docking (AutoDock Vina) identifies binding poses in enzyme active sites (e.g., cyclooxygenase-2). Electrostatic potential maps highlight nucleophilic regions (e.g., carbonyl groups) prone to electrophilic attack. Molecular dynamics simulations (>100 ns) assess stability in binding pockets, with RMSD values < 2 Å indicating robust interactions .

Q. What strategies address discrepancies in observed vs. predicted biological activity data?

  • Answer: Cross-validate assays using orthogonal methods (e.g., SPR for binding affinity vs. enzymatic inhibition). Solubility issues can be mitigated via structural modifications: introducing hydrophilic groups (e.g., –OH, –SO₃H) or formulating as a prodrug. Pharmacokinetic studies (plasma protein binding, metabolic stability in liver microsomes) identify bioavailability bottlenecks. For antioxidant activity, compare IC₅₀ values across multiple radical species (e.g., superoxide vs. hydroxyl) to clarify mechanism .

Q. What advanced techniques analyze conformational dynamics in solution vs. solid states?

  • Answer: Solid-state NMR (¹³C CP-MAS) detects rigid conformations, while solution NMR (NOESY) identifies transient interactions (e.g., π-stacking). Variable-temperature XRD reveals thermal expansion coefficients and phase transitions. For polymorph screening, use solvent-drop grinding with 10 solvents (e.g., ethanol, acetonitrile) to isolate metastable forms. Pair distribution function (PDF) analysis resolves amorphous vs. crystalline domains .

Q. How can substituent optimization enhance pharmacological activity while maintaining metabolic stability?

  • Answer: Structure-Activity Relationship (SAR) studies focus on modifying the acetamide’s aryl group. Electron-withdrawing substituents (e.g., –Cl, –CF₃) improve target affinity but may reduce metabolic half-lives. Introduce methyl or methoxy groups at para positions to block cytochrome P450 oxidation. Pharmacokinetic profiling in rodents identifies optimal logP values (2–3) for blood-brain barrier penetration. Deuterated analogs prolong half-lives by reducing CYP-mediated degradation .

Q. How are QSAR models applied in lead optimization for this compound?

  • Answer: Quantitative Structure-Activity Relationship (QSAR) models use descriptors like molar refractivity, polar surface area, and Hammett constants. Partial Least Squares (PLS) regression correlates these with IC₅₀ values (R² > 0.8). Leave-one-out cross-validation ensures model robustness. For toxicity prediction, employ ADMET algorithms (e.g., pkCSM) to prioritize derivatives with lower hepatotoxicity scores (< 0.3) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.